Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as methyl 4-fluoro-2-nitrobenzoate when using methoxide.
Reduction: The major product is methyl 4-bromo-5-fluoro-2-aminobenzoate.
Scientific Research Applications
Methyl 4-bromo-5-fluoro-2-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-fluoro-2-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 5-fluoro-2-nitrobenzoate
Comparison: Methyl 4-bromo-5-fluoro-2-nitrobenzoate is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This arrangement can significantly affect the compound’s reactivity and interactions compared to its analogs. For instance, the presence of both bromine and fluorine atoms can enhance the compound’s electrophilic properties, making it more reactive in certain substitution reactions.
Properties
IUPAC Name |
methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCYDJGIMYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737321 | |
Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220886-29-2 | |
Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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